A Technical Guide to 2-Chloro-3-fluorotoluene
A Technical Guide to 2-Chloro-3-fluorotoluene
CAS Number: 116850-28-3
This technical guide provides an in-depth overview of 2-Chloro-3-fluorotoluene, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic route with a detailed experimental protocol, and discusses its applications as a chemical intermediate.
Chemical and Physical Properties
2-Chloro-3-fluorotoluene is a substituted toluene derivative with the molecular formula C₇H₆ClF.[1][2] Its chemical structure features a toluene backbone with a chlorine atom at the second position and a fluorine atom at the third position. The interplay of these substituents influences the molecule's reactivity and physical characteristics. While some experimental data is available, many of the physical properties are based on predicted values.
Table 1: Chemical and Physical Properties of 2-Chloro-3-fluorotoluene
| Property | Value | Source |
| CAS Number | 116850-28-3 | [1][2] |
| Alternate CAS Number | 85089-31-2 | [3] |
| Molecular Formula | C₇H₆ClF | [1][2][3] |
| Molecular Weight | 144.57 g/mol | [1][3] |
| Boiling Point | 161 °C (experimental) | [4] |
| ~164.4 °C at 760 mmHg (predicted) | [1] | |
| Melting Point | -22.36 °C (predicted) | [1] |
| Density | ~1.2 g/mL (predicted) | [1] |
| IUPAC Name | 2-Chloro-1-fluoro-3-methylbenzene | [1] |
| Synonyms | 3-Chloro-2-fluorotoluene | [3] |
Synthesis of 2-Chloro-3-fluorotoluene
Diagram 1: Proposed synthetic pathway for 2-Chloro-3-fluorotoluene.
Experimental Protocol: Proposed Synthesis via Sandmeyer Reaction
This protocol is adapted from general procedures for the diazotization of anilines and subsequent Sandmeyer reaction.
Step 1: Diazotization of 2-Fluoro-3-methylaniline
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-Fluoro-3-methylaniline (1 equivalent) in aqueous hydrochloric acid (3 equivalents).
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Cool the stirred solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 equivalents) in hydrochloric acid.
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Cool the copper(I) chloride solution to 0-5 °C.
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Slowly add the previously prepared cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
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The reaction mixture can then be subjected to steam distillation to isolate the crude 2-Chloro-3-fluorotoluene.
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The crude product should be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over anhydrous magnesium sulfate.
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Purification of the final product can be achieved by fractional distillation under reduced pressure.
Applications in Research and Drug Development
Halogenated toluenes are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][6][7] The presence of both chlorine and fluorine atoms in 2-Chloro-3-fluorotoluene provides multiple reaction sites and modulates the electronic properties of the aromatic ring, making it a versatile intermediate.
While specific applications for 2-Chloro-3-fluorotoluene are not extensively documented, its utility can be inferred from the applications of its isomers:
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Pharmaceutical Synthesis: Isomers such as 2-chloro-6-fluorotoluene are used as precursors in the synthesis of more complex molecules, including pharmaceutical ingredients.[5][8] For example, it can be oxidized to form 2-chloro-6-fluorobenzaldehyde, a key intermediate.[8] 2-Chloro-3-fluorotoluene likely serves a similar role as a foundational scaffold for the construction of novel active pharmaceutical ingredients (APIs).[9] The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[9]
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Agrochemical Synthesis: Halogenated aromatic compounds are integral to the synthesis of modern pesticides and herbicides.[5][6] The unique substitution pattern of 2-Chloro-3-fluorotoluene could be leveraged to create new agrochemicals with improved efficacy and selectivity.
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Materials Science: Substituted toluenes are also used in the development of new materials, and the specific properties imparted by the chloro and fluoro groups could be of interest in this field.
Diagram 2: Potential applications of 2-Chloro-3-fluorotoluene as a chemical intermediate.
Safety and Handling
2-Chloro-3-fluorotoluene is classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The proposed experimental protocol is based on established chemical principles and should be performed by trained professionals in a suitably equipped laboratory.
References
- 1. chemical-suppliers.eu [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-3-fluorotoluene | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-chloro-3-fluorotoluene [stenutz.eu]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 9. 2-Chloro-3-fluorotoluene | Organic Synthesis & Pharmaceutical Intermediates [benchchem.com]
